O-Methylisourea

Description

Historical Context and Evolution of O-Methylisourea Applications

The development and synthesis of this compound salts gained prominence in the 1970s. Initial methods focused on producing O-alkyl isourea salts as crucial reagents for the synthesis of guanidine (B92328) derivatives. google.com Patents from this period describe the preparation of this compound hydrogen sulfate (B86663) from the reaction of cyanamide (B42294) with methanol (B129727) and sulfuric acid. google.com These early processes were significant as they opened a viable pathway to guanidine-containing compounds, which were under investigation for various applications, including potential use as seed disinfectants. google.com

The evolution of its applications has seen a shift from primarily a synthetic intermediate for agrochemicals and pharmaceuticals to a sophisticated reagent in biochemical analysis. While it continues to be an important building block in the synthesis of various heterocyclic compounds, its role in proteomics has become a major area of focus in recent decades.

Significance of this compound in Modern Synthetic and Analytical Methodologies

In modern chemical science, this compound's significance is twofold: as a synthetic intermediate and as an analytical reagent.

As an intermediate, it is widely used in the synthesis of pharmaceuticals and agrochemicals. google.compatsnap.com It is a key precursor for fluorouracil series antineoplastic drugs, imidazole-based anthelmintics, and various herbicides. google.compatsnap.com Its utility extends to the preparation of isoxazole (B147169) and pyrazole (B372694) derivatives and other molecules with potential biological activities. More recently, derivatives like O-Methyl-N-nitroisourea have been explored as shelf-stable surrogates for methylisocyanate (MIC), a valuable synthon for pharmaceuticals and agrochemicals. acs.org

In the realm of analytical methodologies, this compound is highly valued as a guanylating agent. Its most prominent application is in the field of proteomics for the chemical modification of proteins. It selectively reacts with the primary amino group of lysine (B10760008) residues to convert them into homoarginine residues. This conversion is particularly useful in mass spectrometry-based protein identification. The guanidination of lysine enhances the ionization efficiency of lysine-containing peptides, leading to stronger signals and more reliable detection during peptide mass fingerprinting.

Classification and Derivatives of this compound

This compound is primarily classified based on its salt forms, which provide the stability necessary for its storage and use. The free base is less common in laboratory practice. google.com The most frequently encountered derivatives are its salts with sulfuric acid and hydrochloric acid.

The sulfate salts of this compound are the most common and commercially available forms. They are white crystalline solids soluble in water. google.comsigmaaldrich.com

This compound Hemisulfate (also referred to as this compound sulfate (2:1)) : This salt consists of two molecules of this compound per molecule of sulfuric acid. sigmaaldrich.comscbt.com It is extensively used for the guanidination of lysine residues in proteomics.

This compound Sulfate (or this compound hydrogen sulfate) : This form contains a 1:1 molar ratio of this compound to sulfuric acid. google.comresearchgate.net It is a key intermediate in the synthesis of the hemisulfate form and other guanidine derivatives. google.com Early synthesis methods involved the reaction of urea (B33335) with dimethyl sulfate followed by acidification. researchgate.net Another route involves the reaction of cyanamide, methanol, and sulfuric acid. google.com

Below is a comparative table of these two prominent sulfate forms:

| Property | This compound Hemisulfate | This compound Hydrogen Sulfate |

|---|---|---|

| CAS Number | 52328-05-9 scbt.com | 24285-39-0 (related) nih.gov |

| Molecular Formula | C₂H₆N₂O · 0.5H₂SO₄ sigmaaldrich.com | C₂H₇N₂O⁺ · HSO₄⁻ researchgate.net |

| Molecular Weight | 123.12 g/mol scbt.com | 172.16 g/mol google.com |

| Melting Point | 163-167 °C sigmaaldrich.com | 118-120 °C google.com |

| Appearance | White crystalline solid patsnap.com | White crystalline solid google.com |

| Solubility | Soluble in water sigmaaldrich.com | Soluble in water and methanol google.com |

Besides the sulfate salts, other forms of this compound are utilized in specific research contexts.

This compound Hydrochloride : This salt is prepared by treating a methanolic solution of cyanamide with anhydrous hydrogen chloride. orgsyn.org It has been noted for its inhibitory properties, for instance, against the epidermal growth factor receptor (EGFR). biosynth.com Like its sulfate counterparts, it serves as a precursor in various organic syntheses.

The choice of a particular salt form often depends on the specific reaction conditions, required solubility, and the nature of the subsequent synthetic steps or analytical application.

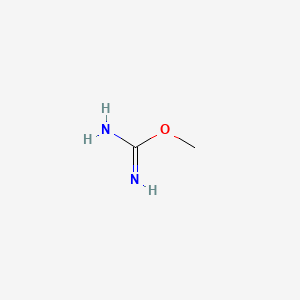

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-5-2(3)4/h1H3,(H3,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAHPRNLQIRHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24285-39-0 (sulfate), 29427-58-5 (monosulfate), 52328-05-9 (sulfate[2:1]), 5329-33-9 (hydrochloride) | |

| Record name | O-Methylisourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20903781 | |

| Record name | NoName_4528 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2440-60-0 | |

| Record name | O-Methylisourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for O Methylisourea and Its Derivatives

Established Synthesis Routes and Reaction Conditions

The synthesis of O-Methylisourea is predominantly achieved through the methylation of urea (B33335). Two principal methylating agents, dimethyl sulfate (B86663) and dimethyl carbonate, have been extensively studied for this purpose. The choice of reagent and the specific reaction conditions play a crucial role in the efficiency and safety of the synthesis.

The reaction of urea with dimethyl sulfate is a well-established method for producing this compound, typically as its methyl sulfate salt. justia.comorgsyn.org This process involves the direct reaction between the two reagents, often with heating to initiate and sustain the reaction. justia.com The reaction is known to be strongly exothermic, which presents challenges in controlling the reaction temperature and preventing runaway reactions. justia.com

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound methyl sulfate while ensuring operational safety.

Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. Conventional methods often require temperatures between 70-120°C to proceed at a reasonable rate, yielding approximately 64% of the product. patsnap.com However, higher temperatures can lead to decreased system stability and an increased risk of side reactions. patsnap.com One approach to mitigate this involves the use of microwave assistance, which allows the reaction to proceed smoothly at lower temperatures, between 45-70°C. patsnap.comgoogle.com This not only reduces safety risks but also minimizes side reactions, leading to product yields of over 80%. patsnap.comgoogle.com Another strategy involves a continuous process where the reactants are heated in a tubular reactor at temperatures ranging from 40-200°C, with a preferred range of 60-120°C. justia.comgoogle.com

Reagent Ratios: The molar ratio of dimethyl sulfate to urea is a key factor in the synthesis. Ratios ranging from 0.9:1.0 to 1.0:1.0 have been reported to be effective. google.com In some procedures, urea is added in batches to better control the exothermic reaction. google.com For instance, adding urea in 2-3 portions has been shown to be a successful strategy. google.com Molar ratios of urea to the alkylating agent can also range from 3:1 to 1:2, with a particular preference for 1.2:1 to 1:1.2, which surprisingly leads to high selectivity of O-alkylation, generally over 85% and in some cases over 95%. google.com

Reaction Time: The duration of the reaction is dependent on the temperature and other conditions. In a continuous flow reactor at 90°C, a residence time of 30 minutes has been demonstrated to be effective. justia.comgoogle.com At higher temperatures, the required residence time is reduced; for example, at 100°C, it is between 2.5 to 30 minutes, and at 110°C, it is between 1.25 to 15 minutes. google.com In batch processes, reaction times can vary. For example, after the addition of urea to dimethyl sulfate, the mixture may be held at a specific temperature for a period, such as one hour, to ensure the completion of the reaction. google.com

Table 1: Optimization of Reaction Parameters for this compound Synthesis via Methylation of Urea with Dimethyl Sulfate

| Parameter | Conventional Method | Microwave-Assisted Method | Continuous Flow Method |

|---|---|---|---|

| Temperature | 70-120°C patsnap.com | 45-70°C patsnap.comgoogle.com | 60-120°C justia.comgoogle.com |

| Reagent Ratio (DMS:Urea) | - | 0.9:1.0 - 1.0:1.0 google.com | 1:1.2 - 1.2:1 google.com |

| Reaction Time | - | Varies (e.g., 1 hour hold) google.com | 1.25 - 30 minutes google.com |

| Yield | ~64% patsnap.com | >80% patsnap.comgoogle.com | ~89.8% justia.comgoogle.com |

Following the methylation reaction, the product, this compound, is typically present as a salt, such as this compound methyl sulfate or this compound hydrosulfate. patsnap.comresearchgate.net The isolation and purification of the desired product often involve acidification and precipitation steps.

In one method, after the initial reaction, water and concentrated sulfuric acid are added to the reaction mixture. patsnap.com This is followed by the addition of a base, such as calcium hydroxide (B78521), to neutralize the excess acid and facilitate the precipitation of byproducts like calcium sulfate. patsnap.com The desired this compound sulfate can then be isolated from the filtrate, often after recrystallization from a solvent like methanol (B129727). patsnap.com The use of acidification helps in the formation of a stable salt of this compound, which can be more easily separated and purified. researchgate.net

Dimethyl carbonate (DMC) is considered an environmentally friendly and safer alternative to dimethyl sulfate for methylation reactions. unive.itresearchgate.netnih.gov The synthesis of this compound using DMC involves the reaction of urea with DMC in the presence of a catalyst. google.com

The methylation of urea with dimethyl carbonate typically requires a catalyst to proceed efficiently. Basic catalysts with a pH greater than 7, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), have been shown to be effective. google.com The reaction can be carried out under atmospheric or elevated pressure. google.com The molar ratio of dimethyl carbonate to urea is generally in the range of 1:2 to 1:4, and the ratio of dimethyl carbonate to the catalyst is around 1:4. google.com The reaction temperature is typically maintained between 40-100°C, with an optimal range of 60-80°C, and the reaction time can vary from 2 to 8 hours, with 3 to 5 hours being typical. google.com

Other catalyst systems that have been explored for reactions involving dimethyl carbonate, though not specifically for this compound synthesis, include metal oxides like ZnO, MgO, CaO, TiO2, ZrO2, and Al2O3. osti.govresearchgate.net In the context of dimethyl carbonate synthesis from urea and methanol, ZnO has shown the best performance. osti.govresearchgate.net Basic catalysts like potassium carbonate (K2CO3) are also commonly used in methylation reactions with DMC. unive.itnih.gov

A significant advantage of using dimethyl carbonate as a methylating agent is its favorable environmental and safety profile compared to dimethyl sulfate. Dimethyl carbonate is non-toxic and biodegradable. unive.itnih.gov Its use helps to avoid the environmental impact associated with more hazardous reagents. google.com The synthesis of this compound using DMC is considered a "green chemistry" approach. unive.it

Dimethyl sulfate, on the other hand, is a toxic and corrosive substance that requires careful handling. unive.it The use of dimethyl carbonate as a substitute aligns with the principles of green chemistry by reducing the use of hazardous substances. unive.it The reaction with DMC can be performed under milder conditions, and the byproducts are generally less harmful. unive.it

Table 2: Comparison of Methylating Agents for this compound Synthesis

| Feature | Dimethyl Sulfate | Dimethyl Carbonate |

|---|---|---|

| Reactivity | High | Moderate researchgate.net |

| Catalyst Required | Not always | Yes (typically basic) google.com |

| Byproducts | Sulfuric acid derivatives | Methanol, CO2 |

| Safety Profile | Toxic, corrosive unive.it | Non-toxic, non-corrosive unive.itresearchgate.net |

| Environmental Impact | Hazardous | Environmentally friendly unive.itresearchgate.net |

Methylation of Urea with Dimethyl Carbonate

Novel and Green Synthesis Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods. For this compound and its derivatives, novel approaches such as microwave-assisted synthesis and continuous flow methodologies represent significant progress over traditional batch reactor processes, which often involve long reaction times and high temperatures. google.com

Microwave-assisted synthesis has emerged as a powerful tool for preparing this compound salts, offering substantial improvements in reaction efficiency and safety. google.com This technique utilizes microwave energy to heat the reaction mixture, leading to a rapid and uniform temperature increase. In the synthesis of this compound methyl sulfate from urea and dimethyl sulfate, microwave irradiation facilitates the reaction at lower temperatures than conventional methods, which struggle with slow reaction speeds or a near absence of reaction at such temperatures. google.compatsnap.com

The key advantages of this approach include a significant reduction in reaction time and the ability to conduct the synthesis at temperatures between 45-70°C. google.compatsnap.com This lower temperature range not only mitigates safety risks but also minimizes side reactions, thereby improving the product's purity and increasing the yield to approximately 80%. patsnap.com The process involves adding urea in batches to dimethyl sulfate within a microwave reactor. google.com The reaction is monitored until the system becomes clear, indicating the consumption of the solid urea, followed by a period of holding the temperature to complete the reaction. google.com

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Temperature | High (often difficult to initiate at low temp) google.com | 45-70°C google.compatsnap.com |

| Reaction Time | Overly long google.com | Largely shortened patsnap.com |

| Product Yield | Generally low google.com | ~80% patsnap.com |

| Safety | Higher risk due to high temperatures google.com | Reduced safety risk patsnap.com |

| Side Reactions | More prevalent patsnap.com | Reduced patsnap.com |

Continuous flow chemistry, particularly using microreactors, offers a safer and more efficient alternative to traditional batch processing for the synthesis of this compound derivatives. beilstein-journals.orgchemrxiv.org This methodology is especially advantageous for reactions that are fast and highly exothermic, as it provides superior control over reaction parameters like temperature and residence time, along with excellent mass and heat transfer performance. beilstein-journals.orgbeilstein-archives.org The inherent safety of microreactor systems makes them ideal for handling potentially hazardous reactions, such as nitration, which are common in the synthesis of key intermediates for neonicotinoid insecticides. beilstein-journals.orgchemrxiv.org

The nitration of O-methylisouronium sulfate with a mixture of sulfuric and nitric acid is a critical step in producing O-methyl-N-nitroisourea, a valuable intermediate for insecticides. beilstein-journals.orgresearchgate.net This reaction is notoriously fast and highly exothermic, posing significant control and safety challenges in conventional batch reactors. beilstein-archives.orgresearchgate.net

To overcome these issues, a homogeneous continuous-flow microreactor system has been developed. beilstein-journals.orgresearchgate.net In this system, O-methylisouronium sulfate is dissolved in a high concentration of sulfuric acid and reacted with the mixed acid in a precisely controlled environment. beilstein-journals.orgbeilstein-archives.org Due to the high viscosity of the reaction medium, a static mixer is incorporated to eliminate mass transfer resistance, ensuring a homogeneous reaction. beilstein-journals.orgresearchgate.net This setup allows for precise temperature and residence time control, which is crucial for process optimization and safety. beilstein-archives.org Kinetic modeling of the reaction has been performed, leading to optimized conditions that achieve high conversion rates. doaj.org For instance, a conversion of 87.4% was achieved under optimized parameters. doaj.org

| Parameter | Optimized Value |

|---|---|

| Sulfuric Acid Mass Fraction | 94% doaj.org |

| Initial Reactant Concentration | 0.5 mol/L doaj.org |

| Reaction Temperature | 40°C doaj.org |

| Molar Ratio (HNO₃:Substrate) | 4.4:1 doaj.org |

| Residence Time | 12.36 minutes doaj.org |

| Conversion Rate | 87.4% doaj.org |

In the optimization of continuous flow processes, machine learning-based approaches like Bayesian optimization are proving to be highly efficient alternatives to traditional kinetic modeling. chemrxiv.orgacs.org This has been demonstrated in the synthesis of N,O-dimethyl-N'-nitroisourea, a derivative produced from O-methyl-N-nitroisourea and methylamine (B109427) in a continuous flow system. chemrxiv.org

Bayesian optimization is an algorithm-based method that can identify optimal reaction conditions with a minimal number of experiments. acs.orgchemrxiv.org In a comparative study, both Bayesian optimization and traditional kinetic modeling arrived at similar optimal conditions, yielding a product yield of approximately 83%. chemrxiv.orgacs.org However, the Bayesian method achieved this result after only 20 experiments, whereas the kinetic modeling approach required a more extensive and laborious effort for model development and validation. chemrxiv.orgacs.org This highlights the efficiency of machine learning in navigating complex reaction spaces to quickly find optimal process parameters, significantly reducing the time and materials required for process optimization. acs.orgresearchgate.net

| Parameter | Bayesian Optimization | Kinetic Modeling |

|---|---|---|

| Number of Experiments Required | ~20 acs.orgchemrxiv.org | Significantly more (for model formulation and validation) acs.orgchemrxiv.org |

| Achieved Yield | ~83% acs.orgchemrxiv.org | ~83% acs.orgchemrxiv.org |

| Efficiency | High; less laborious acs.org | Lower; more laborious acs.org |

| Optimal Temperature | 40°C acs.org | 40°C acs.org |

| Optimal Residence Time | 240 min acs.org | 240 min acs.org |

Continuous Flow Synthesis Methodologies

Synthesis of Polymer-Supported this compound

The use of solid-supported reagents simplifies chemical synthesis by facilitating the purification of products. The reaction byproducts and excess reagents are bound to the solid support, allowing for their removal by simple filtration. researchgate.net This approach is particularly useful for O-methylation reactions. researchgate.net

A polymer-supported this compound reagent can be prepared in a single step from a commercially available solid-supported carbodiimide. researchgate.net This solid-phase reagent has been effectively used as a methylating agent for the esterification of carboxylic acids. researchgate.net The process offers a significant advantage in purification; after the reaction, the resin is filtered off, and the solvent is evaporated. researchgate.net This procedure yields crude products that are generally of very high purity (>98%), circumventing the need for more complex purification techniques like chromatography. researchgate.net

Advantages in Reaction Cleanup and Product Purity

Synthetic strategies for this compound and its derivatives have increasingly focused on methods that not only provide high yields but also simplify the purification process, leading to superior product purity. These advancements often involve the use of novel reagents, catalysts, and reaction conditions that minimize side reactions and facilitate the removal of byproducts.

A significant development in this area is the use of solid-phase synthesis. researchgate.net A polymer-supported this compound reagent, prepared from a commercially available solid-supported carbodiimide, offers a streamlined method for the O-methylation of carboxylic acids. researchgate.net The primary advantage of this approach lies in the purification step; the resin-bound byproducts are removed by simple filtration. researchgate.netnih.gov This eliminates the need for more complex purification techniques like chromatography, and the resulting crude products are typically obtained in greater than 98% purity after solvent evaporation. researchgate.net This "catch and release" strategy, where alcohols are captured on the resin as isoureas and subsequently released as esters, exemplifies an efficient process that combines reaction and purification. nih.gov

Another approach focuses on process simplification and intelligent byproduct management. A "quasi-one pot" method for synthesizing this compound sulfate from urea and dimethyl sulfate utilizes calcium hydroxide as a catalyst. patsnap.comgoogle.com This choice is advantageous because it leads to the formation of calcium sulfate as a byproduct. patsnap.comgoogle.com Calcium sulfate is an easily filtered solid that can be repurposed, for instance, in cement production, thus minimizing waste and reducing the environmental impact of the synthesis. patsnap.comgoogle.com This method consistently produces this compound sulfate with high purity (over 98%) and in high yields (over 80%). patsnap.comgoogle.com

The application of microwave technology has also proven beneficial for improving product purity. Microwave-assisted synthesis of this compound methyl sulfate from urea and dimethyl sulfate can proceed smoothly at lower temperatures (45-70 °C) compared to conventional methods. patsnap.com The reduced thermal profile minimizes the occurrence of side reactions, which in turn enhances the purity and yield of the final product. patsnap.com Similarly, microwave-assisted formation of carboxylic esters using O-alkylisoureas results in excellent yields with significantly reduced reaction times, often five minutes or less. nih.gov

These methodologies highlight a clear trend towards more efficient and cleaner chemical syntheses, where reaction design intrinsically accounts for ease of purification and final product quality.

Data Tables

Table 1: Influence of Reaction Parameters on this compound Sulfate Synthesis

This table summarizes the results from a "quasi-one pot" synthesis method, demonstrating how adjustments in temperature and reactant ratios affect the final product's yield and purity. patsnap.comgoogle.com

| Embodiment | Dimethyl Sulfate (mol) | Urea (mol) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 0.5 | 0.75 | 60 | 89.4 | 99.1 |

| 2 | 0.5 | 0.5 | 60 | 80.5 | 99.0 |

| 3 | 0.5 | 1.0 | 60 | 89.0 | 99.0 |

| 4 | 0.5 | 0.75 | 40 | 81.3 | 98.0 |

| 5 | 0.5 | 0.75 | 80 | 88.0 | 98.8 |

Table 2: Purity of Methyl Esters from Solid-Supported this compound

This table illustrates the high purity of various methyl esters synthesized using a polymer-supported this compound reagent, where purification involves only filtration and solvent evaporation. researchgate.net

| Carboxylic Acid | Product (Methyl Ester) | Purity (%) |

| 4-Phenylbutyric acid | Methyl 4-phenylbutyrate | >98 |

| 4-Nitrobenzoic acid | Methyl 4-nitrobenzoate | >98 |

| 2-Naphthoic acid | Methyl 2-naphthoate | >98 |

| Hexanoic acid | Methyl hexanoate | >98 |

| Cyclohexanecarboxylic acid | Methyl cyclohexanecarboxylate | >98 |

Reaction Mechanisms and Chemical Transformations Involving O Methylisourea

Guanidination Reactions with Amino Groups

The guanidination reaction with O-methylisourea is a nucleophilic substitution reaction where the amino group acts as the nucleophile, attacking the electrophilic carbon atom of the this compound. This process results in the formation of a guanidinium group and the release of methanol (B129727). The reaction is highly dependent on the nucleophilicity of the amino group, which is, in turn, influenced by factors such as pH.

A prominent application of this compound is the conversion of lysine (B10760008) residues in proteins to homoarginine. nih.govnih.govresearchgate.netillinois.eduresearchgate.net This conversion is achieved through the guanidination of the ε-amino group of the lysine side chain. nih.govnih.govacs.org The resulting homoarginine is an analog of arginine, with an additional methylene group in its side chain. This modification is valuable in proteomics research as it alters the properties of tryptic peptides, often improving their detection in mass spectrometry. nih.govresearchgate.net

The reaction is initiated by the nucleophilic attack of the unprotonated ε-amino group of lysine on the carbon atom of the this compound molecule. sdu.dkresearchgate.net For this attack to occur, the amino group must be in its deprotonated, nucleophilic state. nih.govnih.govresearchgate.net The subsequent formation of a tetrahedral intermediate is a key step in the reaction. This intermediate is stabilized through resonance, which facilitates the departure of the methoxy group as a leaving group (methanol). The final product is the stable guanidinium group of the homoarginine residue. The stability of the resulting guanidinium group is a driving force for the reaction.

This compound has been historically regarded as a specific reagent for the ε-amino group of lysine. nih.govnih.govacs.org This specificity is largely attributed to the higher nucleophilicity of the ε-amino group compared to the α-amino group of lysine, particularly under conditions where the α-amino group is part of a peptide bond. The ε-amino group of lysine has a pKa of approximately 10.5, and for the reaction to proceed efficiently, the pH of the reaction mixture should be above this value to ensure the amino group is deprotonated. nih.govacs.org However, complete specificity is not always achieved, and the reaction conditions can influence the extent of modification of other amino groups. nih.govnih.govnih.gov

While this compound exhibits a preference for the ε-amino group, it can also react with the α-amino group of free lysine. nih.govnih.govacs.org Studies have confirmed through mass spectrometry that double derivatization of lysine can occur, where both the α- and ε-amino groups are guanidinated. nih.govnih.govresearchgate.net The pKa of the α-amino group of free lysine is around 9.0. nih.govacs.org When the pH of the reaction is above this value, the α-amino group is also deprotonated and can act as a nucleophile. nih.govacs.org This lack of complete specificity can lead to an underestimation of reactive lysine content in samples containing a significant proportion of free lysine. nih.govnih.govacs.org

The efficiency and selectivity of the guanidination reaction are influenced by several factors, including the pH of the reaction medium, the ratio of this compound to the amino acid, and the reaction time. nih.govnih.govnih.gov Optimizing these conditions is crucial for achieving the desired level of conversion and specificity.

The pH of the reaction is a critical parameter for the guanidination of lysine. nih.govacs.org The reaction is dependent on the deprotonation of the amino group. nih.govacs.orgnih.gov For the ε-amino group of lysine (pKa ≈ 10.6), the highest recovery of homoarginine is expected at a pH greater than 10.6. nih.govacs.org Conversely, for the α-amino group (pKa ≈ 9.0), reactivity increases at a pH above 9.0. nih.govacs.org

Studies have shown that varying the pH has a significant impact on the conversion of lysine to homoarginine. For instance, at a 10:1 this compound to lysine ratio, the recovery of homoarginine increased from 13% to 75% as the pH was raised from 8.6 to 11.0. nih.govacs.org However, even at an optimal pH, complete conversion is not always achieved. nih.govnih.gov At a very high this compound to lysine ratio (1000:1), an excess of the reagent appears to drive the reaction towards both amino groups, regardless of their protonation state. nih.govacs.org For different protein sources, the optimal pH for guanidination can vary. researchgate.net For milk protein, for example, optimal conditions were found to be a pH of 10.8 for 96 hours at 20°C. researchgate.net

| OMIU:Lysine Ratio | pH | Recovery (%) | |

|---|---|---|---|

| Unreacted Lysine | Homoarginine | ||

| 10:1 | 8.6 | 79 | 13 |

| 11.0 | 9 | 75 | |

| 1000:1 | 8.6 | 53 | Low |

| 9.0 | Low | 61 |

Factors Influencing Guanidination Efficiency and Selectivity

O-Methylation Reactions

This compound serves as a reagent in O-methylation reactions, a fundamental transformation in organic chemistry.

O-Methylation of Carboxylic Acids to Methyl Esters

This compound is recognized as a suitable and low-toxicity alkylating agent for the conversion of carboxylic acids to their corresponding methyl esters. acs.org This reaction provides a milder alternative to traditional methylating agents like methyl iodide, diazomethane, and dimethyl sulfate (B86663), which are often toxic, carcinogenic, or explosive. acs.org The mild reactivity of this compound allows for the selective formation of esters even in the presence of other functional groups on complex substrates. acs.org

A significant drawback of using this compound in solution is the formation of a urea (B33335) byproduct, which can complicate the purification process. acs.org To address this, a solid-supported this compound reagent has been developed. This polymer-supported reagent can be prepared in a single step from a commercially available solid-supported carbodiimide. acs.org The use of this solid-supported reagent simplifies the workup, as the product can be isolated by simple filtration and solvent evaporation, generally yielding methyl esters in high purity (>98%). acs.org This method allows for the selective methylation of carboxylic acids in the presence of alcohol, phenol, and amide functional groups. acs.org

Hydrolysis Mechanisms of this compound

The hydrolysis of this compound has been studied, particularly in acidic environments, to elucidate its reaction mechanism.

Kinetic Studies in Acidic Solutions

Kinetic studies on the hydrolysis of this compound have been conducted in aqueous sulfuric and methanesulfonic acids at elevated temperatures (99.5 °C). rsc.org In solutions of intermediate acidity, the hydrolysis follows a common mechanism shared with urea and N,N,N',N'-tetramethylurea. rsc.org However, at lower acidities, the reaction pathway for this compound changes, and a demethylation reaction involving alkyl-oxygen fission becomes a competing process. rsc.org In highly concentrated sulfuric acid, it is suggested that urea undergoes sulfonation before decomposition. rsc.org

Bimolecular Reactions with Water and Diprotonated Species

In moderately concentrated acid solutions, the dominant mechanism for the hydrolysis of this compound is believed to be a bimolecular reaction. rsc.org This reaction occurs between a water molecule and the diprotonated form of the this compound substrate. rsc.org This A2-type reaction mechanism is supported by kinetic data and comparison with the hydrolysis behavior of similar compounds like N,N,N',N'-tetramethylurea. rsc.org The rate of this bimolecular reaction is influenced by the decreasing activity of water at higher acid concentrations. rsc.org Nuclear magnetic resonance (n.m.r.) studies of the reaction mixture have confirmed that methanol and ammonium ions are produced proportionally as the this compound is consumed, which is consistent with this bimolecular hydrolysis pathway being the primary route at higher acidities. rsc.org

Demethylation and Alkyl-Oxygen Fission Pathways

The chemical stability of this compound is subject to decomposition upon heating. Studies of its hydrochloride salt, methylisourea hydrochloride, show that it undergoes decomposition with the evolution of methyl chloride orgsyn.org. This transformation indicates a fission of the alkyl-oxygen bond. The specific temperature of decomposition can vary depending on the rate at which heat is applied orgsyn.org. While detailed mechanistic studies on the demethylation and alkyl-oxygen fission of this compound itself are not extensively detailed in the available literature, the evolution of methyl chloride from its hydrochloride salt points towards a pathway involving the cleavage of the methyl group from the isourea structure.

S-Methylation of Thiols

This compound serves as an effective methylating agent for thiol (sulfhydryl) groups. This reaction, known as S-methylation, has been demonstrated with various thiol-containing compounds, including the amino acid cysteine and the alcohol 2-mercaptoethanol nih.gov. The reaction involves the transfer of the methyl group from the oxygen of this compound to the sulfur atom of the thiol.

The general equation for this transformation can be represented as: H₂N-C(=NH₂⁺)-OCH₃ + RS⁻ → RSCH₃ + H₂N-C(=O)-NH₂

This reactivity makes this compound a useful reagent for the specific alkylation of sulfhydryl groups in more complex molecules like proteins nih.gov. The rate and extent of the S-methylation reaction are influenced by factors such as the pH of the solution nih.gov.

Salt Formation Reactions

This compound readily forms stable salts with sulfuric acid, yielding this compound sulfate and this compound hydrogen sulfate (also known as this compound bisulfate) google.comsigmaaldrich.com. These salts are important intermediates in various chemical syntheses google.com.

The preparation of this compound hydrogen sulfate can be achieved with high yields (often exceeding 90%) by reacting cyanamide (B42294) with methanol and concentrated sulfuric acid at controlled low temperatures, typically between -10°C and 20°C google.com. The reaction is represented by the following equation: H₂NCN + CH₃OH + H₂SO₄ → H₂NC(OCH₃)=NH₂⁺·HSO₄⁻

The resulting this compound hydrogen sulfate is a crystalline solid google.com. This hydrogen sulfate salt can be further converted into this compound sulfate. This is accomplished by reacting the hydrogen sulfate with an approximately equimolar amount of cyanamide in a methanol medium google.com. This compound sulfate is also produced from the reaction of urea with dimethyl sulfate google.com. The sulfate salt, with the formula (C₂H₆N₂O)₂·H₂SO₄, precipitates from the reaction mixture as a colorless, crystalline solid google.com.

The properties of these salts are well-documented. For instance, crude this compound sulfate has a reported melting point in the range of 159°C to 164°C google.com. This compound hydrogen sulfate has a reported melting point of 118-120°C sigmaaldrich.com.

Analytical Applications of O Methylisourea in Proteomics and Biochemistry

Enhancement of Mass Spectrometry Detection

The chemical derivatization of peptides using O-methylisourea has become a valuable technique in mass spectrometry-based proteomics to improve the sensitivity and quality of spectral data.

In mass spectrometry, particularly with matrix-assisted laser desorption/ionization (MALDI), there is a well-documented bias towards the detection of arginine-containing peptides over those containing lysine (B10760008). nih.govresearchgate.net This is attributed to the higher gas-phase basicity of the guanidinium group of arginine (pKa ≈ 12.5) compared to the primary amine of lysine (pKa ≈ 10.5). nih.gov The more basic arginine side chain is more readily protonated, leading to more efficient ionization and, consequently, stronger signals in the mass spectrum. nih.govresearchgate.net

The reaction conditions for guanidination, such as pH, temperature, and the ratio of this compound to lysine, are critical for achieving complete and specific modification. acs.orgresearchgate.net While this compound is considered specific for the ε-amino group of lysine, side reactions can occur at the N-terminal α-amino group, particularly with glycine residues. sigmaaldrich.comresearchgate.net Optimized procedures aim to maximize the modification of lysine residues while minimizing these side reactions. sigmaaldrich.comresearchgate.net

| Parameter | Lysine | Arginine | Homoarginine (from Lysine) |

|---|---|---|---|

| Side Chain pKa | ~10.5 | ~12.5 | More basic than lysine, similar to arginine |

| Ionization Efficiency (MALDI-MS) | Lower | Higher | Significantly enhanced compared to lysine |

| Mass Increase upon Guanidination | +42.0218 Da | N/A | +42.0218 Da |

The "arginine effect" in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry refers to the preferential ionization and detection of peptides containing arginine at the C-terminus compared to those with lysine. nih.govresearchgate.net This phenomenon arises from the higher proton affinity of the arginine side chain. researchgate.net Guanidination of lysine residues with this compound is a chemical strategy specifically designed to leverage this effect. nih.gov By converting lysine to homoarginine, the ionization properties of lysine-terminated peptides are made to mimic those of arginine-terminated peptides. nih.govresearchgate.net

This chemical modification leads to a more uniform ionization of all tryptic peptides, regardless of whether they originally terminated in lysine or arginine. The result is a more comprehensive peptide mass fingerprint, which is crucial for accurate protein identification. sigmaaldrich.com The enhanced signal intensity for formerly lysine-containing peptides increases the dynamic range of detection, allowing for the identification of proteins that might otherwise be missed due to poor ionization of their constituent peptides. nih.gov

Beyond improving ionization in MS1 spectra, guanidination with this compound also influences the fragmentation patterns of peptides in tandem mass spectrometry (MS/MS). The presence of the highly basic guanidinium group on homoarginine directs fragmentation in a more predictable manner. nih.gov In collision-induced dissociation (CID), the charge is often sequestered on the basic side chain, which can lead to more prominent and easily interpretable b- and y-ion series. nih.gov

The modification can be particularly beneficial for the fragmentation of doubly charged ions in electron transfer dissociation (ETD) MS/MS analysis, where it has been shown to increase the intensity of the N-terminal c-ion series. nih.gov However, it should be noted that under certain conditions, particularly with singly charged ions, the presence of a trimethyllysine can lead to methyl group migration during fragmentation, which could complicate spectral interpretation. nih.gov Careful consideration of the fragmentation method and charge state is therefore important when analyzing guanidinated peptides.

Protein Structure and Function Studies

This compound serves as a valuable tool for probing protein structure and investigating post-translational modifications.

The chemical modification of lysine residues with this compound can be employed as a method for probing the accessibility and reactivity of these residues within a protein's three-dimensional structure. Lysine residues that are exposed on the protein surface and are in a suitable chemical environment will react with this compound, while those buried within the protein core or involved in interactions that render them inaccessible will not.

By analyzing the extent of guanidination at specific lysine sites, for instance by digesting the modified protein and analyzing the resulting peptides by mass spectrometry, researchers can gain insights into the protein's conformation and topology. This approach can be used to map protein-protein interaction interfaces or to detect conformational changes that occur upon ligand binding or other functional transitions. The introduction of a homoarginine residue can also be used to study the functional importance of charge at a particular position within the protein.

Protein methylation is a crucial post-translational modification (PTM) that plays a significant role in regulating a wide array of cellular processes, including gene expression, signal transduction, and protein stability. metwarebio.comnih.govcreative-proteomics.com This modification predominantly occurs on the side chains of lysine and arginine residues. creative-proteomics.com Mass spectrometry has become an indispensable tool for the identification and characterization of protein methylation sites. nih.govcreative-proteomics.com

Quantitative Proteomics and Peptide Sequencing

This compound is a key reagent in quantitative proteomics and peptide sequencing, primarily through the specific chemical modification of lysine residues. The guanidination of the ε-amino group of lysine converts it into homoarginine, an analog of arginine. researchgate.net This conversion is exploited in various mass spectrometry-based techniques to enhance peptide detection and facilitate both relative and absolute quantification of proteins.

Mass-Coded Abundance Tagging (MCAT)

Mass-Coded Abundance Tagging (MCAT) is an integrated strategy for proteome analysis that utilizes this compound for both de novo peptide sequencing and quantitative profiling. The method is based on the selective and complete guanidination of the ε-amino group of C-terminal lysine residues on tryptic peptides. researchgate.net

The core principle of MCAT involves digesting proteins with trypsin, which cleaves proteins C-terminal to lysine and arginine residues. The resulting peptide mixture is then split into two equal aliquots. One aliquot is treated with this compound, which converts lysine residues to homoarginine. This modification adds a specific mass of 42 atomic mass units (amu) to each lysine-containing peptide without significantly altering its biophysical properties during liquid chromatography-mass spectrometry (LC-MS). researchgate.net

The modified (guanidinated) and unmodified aliquots are then recombined in a 1:1 ratio. The combined sample is analyzed by LC-MS/MS. In the mass spectrum, peptides containing lysine will appear as a pair of signals separated by 42 amu. The relative abundance of proteins can be determined by comparing the signal intensities of these sister peptide pairs in the full-scan MS spectra. For sequencing, the paired peptide spectra are analyzed, and the mass-shifted y-ion series helps to determine the amino acid sequence of the parent peptide. researchgate.net

Differential Guanidination for Relative Protein Abundance

Differential guanidination is a quantitative proteomics strategy that uses isotopic variants of this compound to label peptides from different samples. This allows for the direct comparison of protein abundance between different biological states. researchgate.netnih.gov For instance, protein samples from two different cell states can be labeled with "light" ([¹⁴N]-O-methylisourea) and "heavy" ([¹⁵N]-O-methylisourea) versions of the reagent. researchgate.net

After labeling, the samples are combined and analyzed together by mass spectrometry. Peptides from the two samples will have a specific mass difference corresponding to the isotopic label. By comparing the peak intensities of the isotopically distinct peptide pairs, the relative abundance of the corresponding protein in the original samples can be accurately quantified. nih.gov This approach has been successfully used to quantify relative changes in protein expression in various biological systems. researchgate.net

De Novo Peptide Sequencing Strategies

De novo peptide sequencing is the process of determining a peptide's amino acid sequence directly from its tandem mass spectrometry (MS/MS) data without relying on a sequence database. wikipedia.orgcreative-proteomics.com this compound plays a crucial role in strategies designed to simplify and improve the accuracy of this process.

The conversion of lysine to homoarginine via guanidination is beneficial because arginine and homoarginine-terminated peptides tend to produce more complete and easily interpretable fragmentation patterns in MS/MS analysis. researchgate.net Specifically, collision-induced dissociation (CID) of these peptides often yields a more extensive series of b- and y-ions, which are fragments that arise from the cleavage of the peptide backbone. creative-proteomics.comprinceton.edu

In some strategies, this compound is used to block the reactive ε-amino group of lysine residues. americanlaboratory.com This prevents them from reacting with other labeling reagents that target primary amines. For example, by first guanidinating the lysine side chains, a subsequent labeling step can be directed specifically to the N-terminus of the peptide. This simplifies the resulting fragmentation spectrum, as only the C-terminal fragments (y-ions) will be detected, making the sequence easier to read. americanlaboratory.com This approach is particularly valuable for identifying unknown proteins or proteins from organisms with unsequenced genomes. americanlaboratory.com

Challenges and Considerations in Analytical Applications

While this compound is a valuable tool in proteomics, there are several challenges and considerations that must be taken into account to ensure accurate and reliable results. These primarily relate to the reagent's reaction specificity and the introduction of interfering substances during sample preparation.

Underestimation of Reactive Lysine Due to α-Amino Group Reactivity

A significant challenge in the use of this compound is its potential to react with the α-amino group of lysine, in addition to the intended ε-amino group. nih.govnih.gov This lack of complete specificity can lead to an underestimation of reactive lysine content in a sample. The guanidination reaction is dependent on the amino group being deprotonated, which is influenced by pH. acs.org While the reaction is typically targeted to the ε-amino group, studies have confirmed that this compound can also react with the α-amino group of free lysine, resulting in a double-derivatized lysine molecule. nih.govacs.org

Research has shown that even under various reaction conditions (adjusting pH, reagent-to-lysine ratio, and reaction time), a 100% recovery of homoarginine from crystalline L-lysine is not achieved. nih.govresearchgate.net This indicates that side reactions, including modification of the α-amino group, are prevalent. This issue is particularly relevant in samples containing a high proportion of free lysine, such as the ileal digesta of animals, where the average free lysine content can be around 13% of total lysine. nih.govresearchgate.net This non-specific reactivity can result in a significant underestimation of the true reactive lysine content. nih.govacs.org

| OMIU to Lysine Ratio | OMIU pH | Unreacted Lysine Recovery (%) | Homoarginine Recovery (%) |

|---|---|---|---|

| 1000:1 | 8.6 | 53 | Not specified as highest |

| 1000:1 | 9.0 | Not specified as highest | 61 |

Data derived from studies on the guanidination of crystalline L-lysine, highlighting that no tested condition resulted in 100% conversion to homoarginine. nih.govacs.org

Interference from Unreacted Salts in MS Analysis

The conventional reagent used for guanidination is this compound hemisulfate, a salt. nih.gov Residual amounts of this salt and other buffer salts in the sample can interfere with mass spectrometry analysis, particularly with matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS. These salts can suppress the ionization of peptides, leading to reduced signal intensity and fewer detected peptides. nih.gov

Applications of O Methylisourea in Organic Synthesis

Precursor for Guanidines, Imidazoles, and Pyrimidines

The compound's capacity to readily undergo nucleophilic substitution reactions, typically with the expulsion of methanol (B129727), positions it as a valuable precursor for the synthesis of guanidine (B92328) derivatives. Furthermore, it plays a direct role in the construction of imidazole (B134444) and pyrimidine (B1678525) ring systems.

Guanidine Synthesis : O-Methylisourea reacts with primary and secondary amines, including the α-amino group of amino acids like lysine (B10760008), via a nucleophilic substitution mechanism. This reaction results in the formation of a guanidino group, converting lysine into homoarginine, which is stable under acidic hydrolysis conditions used in amino acid analysis libretexts.orglibretexts.orgcsbsju.educsbsju.eduacs.org. This property is leveraged in protein analysis and in the synthesis of guanidine-containing peptides and polymers acs.orgnih.govnih.gov. It is also a fundamental building block for various guanidine-based compounds, including natural products and pharmaceutical agents nih.govgoogle.comresearchgate.net.

Imidazole Synthesis : this compound sulfate (B86663) has been employed in the synthesis of imidazole derivatives. For instance, its reaction with 2-aminoacetaldehyde (B1595654) acetals in the presence of sulfuric acid facilitates the formation of the imidazole ring system researchgate.net. Imidazole-containing compounds are prevalent in biologically active molecules, including amino acids, pharmaceuticals, and alkaloids pharmaguideline.comcutm.ac.in.

Pyrimidine Synthesis : The compound serves as a key reactant in the synthesis of pyrimidine derivatives. Condensation reactions between this compound and β-ketoesters, such as ethyl acetoacetate, in aqueous media or other suitable solvent systems yield substituted pyrimidinones (B12756618) bibliomed.orgarkat-usa.org. This pathway is instrumental in creating the core structure for various drugs, including antineoplastic and antiviral agents bibliomed.orgarkat-usa.orgresearchgate.net.

This compound is recognized as an important intermediate in the field of agrochemicals, particularly in the synthesis of neonicotinoid insecticides google.compatsnap.comresearchgate.netlookchem.com. While specific reaction schemes detailing its direct use as a primary building block for individual neonicotinoid structures are not extensively detailed in the provided snippets, its role as a precursor or intermediate in the broader synthetic pathways for this class of pesticides is well-established google.compatsnap.comresearchgate.netlookchem.com. Derivatives like O-methyl-N-nitroisourea also feature in related nitration processes for neonicotinoid synthesis google.com.

The hemisulfate salt of this compound is a critical intermediate for the synthesis of antineoplastic drugs belonging to the fluorouracil series google.compatsnap.comfishersci.nocenmed.comthermofisher.cnfishersci.nofishersci.atfishersci.comthermofisher.combiocompare.com. Fluorouracil and its derivatives are widely used in cancer chemotherapy, highlighting this compound's contribution to the development of life-saving pharmaceuticals.

This compound hemisulfate is also instrumental in the synthesis of imidazole-based anthelmintic pesticides google.compatsnap.comfishersci.nocenmed.comthermofisher.cnfishersci.nofishersci.atfishersci.comthermofisher.combiocompare.com. These compounds are vital in veterinary medicine and agriculture for controlling parasitic infections.

Role in Synthesis of Biologically Active Compounds

Beyond its role in synthesizing specific classes of pharmaceuticals and agrochemicals, this compound is employed in the synthesis of a broader spectrum of biologically active compounds, including complex natural products.

This compound serves as a precursor in the total synthesis of various marine alkaloids, particularly those incorporating guanidine functionalities within their complex polycyclic structures nih.govresearchgate.netmdpi.comnih.govrsc.org. These alkaloids often exhibit potent biological activities, such as antitumor and antiviral properties, making this compound a valuable tool for accessing these complex natural scaffolds for further study and development researchgate.netrsc.org.

The compound's synthetic utility extends to the development of antiviral and cytotoxic agents. It is used in the synthesis of pyrimidine derivatives, such as 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines (DABOs), which have demonstrated potent and selective activity as non-nucleoside inhibitors of HIV-1 researchgate.net. Furthermore, this compound is involved in the synthesis of compounds exhibiting cytotoxic effects, such as certain marine-derived guanidine alkaloids like batzelladines O and P, which show activity against prostate cancer cells researchgate.net. The incorporation of the isourea moiety into novel compounds, such as persicamidines, has also led to the discovery of potent antiviral activity against coronaviruses uni-saarland.de. Additionally, guanidinylation of polymers using this compound can yield materials with cytotoxic properties relevant for therapeutic research nih.gov.

Data Tables

Intermediate in Agrochemical and Pharmaceutical Industries

This compound serves as a critical intermediate in the production of a wide array of agrochemicals and pharmaceuticals. Its ability to introduce the guanidine or amidine moiety into target molecules makes it indispensable in several synthetic pathways.

In the pharmaceutical sector, this compound is notably employed in the synthesis of fluoropyrimidine antitumor drugs , such as 5-fluorouracil (B62378) (5-FU), which is a cornerstone in the treatment of various cancers, including colon, rectal, gastric, and breast cancers chembk.comgoogle.compatsnap.com. It is also used in the preparation of other antineoplastic agents and imidazole-based compounds with therapeutic applications fishersci.atfishersci.no. Furthermore, this compound acts as a precursor for the synthesis of guanidine derivatives, which find utility as insecticides epo.org.

The agrochemical industry also benefits significantly from this compound's synthetic capabilities. It is a key intermediate in the production of various herbicides chembk.comgoogle.compatsnap.com and imidazole insect repellent pesticides google.compatsnap.com. Its role in constructing the core structures of these active ingredients highlights its importance in developing crop protection agents.

Table 1: this compound in Pharmaceutical and Agrochemical Synthesis

| Target Compound Class | Specific Examples/Role | Industry |

| Antitumor Agents | 5-Fluorouracil (5-FU) | Pharmaceutical |

| Antineoplastic Agents | Fluoropyrimidine drugs | Pharmaceutical |

| Anthelmintic Agents | Imidazole derivatives | Pharmaceutical |

| Herbicides | Various herbicidal compounds | Agrochemical |

| Insecticides | Imidazole insect repellent pesticides | Agrochemical |

| Insecticides | Guanidine derivatives (insecticidal properties) | Agrochemical |

Custom Synthesis and Material Science Applications

Beyond its direct application in large-scale pharmaceutical and agrochemical production, this compound is a versatile reagent in custom synthesis and holds potential in material science applications due to its reactive functional groups. It is recognized as an effective amidinylation reagent , facilitating the introduction of amidine groups into organic molecules chembk.com. This property makes it a valuable precursor for the synthesis of diverse heterocyclic compounds, including guanidines, imidazoles, and pyrimidines, many of which exhibit significant biological activity patsnap.com.

In custom synthesis laboratories, this compound is employed in various specific transformations. It can be used for the cyclization of p-hydroxyamides to form 2-oxazolines and of hydroxyalkylsulfonamides to yield cyclic sulfonamides soton.ac.uk. Additionally, it offers a route for the conversion of alcohols into the corresponding haloalkanes soton.ac.uk. This compound is also instrumental in the synthesis of other important intermediates, such as carbamoyl-O-methylisourea (CMI), which itself is a precursor for various cyanamide (B42294) derivatives jst.go.jp. Furthermore, it serves as a starting material for the synthesis of 2-methyl-N-nitroisourea, an intermediate crucial for insecticide development epo.org. Its involvement in the synthesis of Biginelli compounds also demonstrates its utility in creating complex heterocyclic scaffolds ic.ac.uk.

Advanced Research and Future Directions

Development of More Efficient and Specific Guanidination Methods

The guanidination of lysine (B10760008) to homoarginine using O-Methylisourea is a critical chemical modification in proteomics and nutritional science. researchgate.net This conversion is advantageous for mass spectrometry (MS) analysis as it enhances the ionization efficiency and detection sensitivity of lysine-containing peptides. researchgate.net The "arginine effect" suggests that arginine-containing peptides are more readily detected in typical MALDI MS experiments due to increased gas-phase basicity. researchgate.net By converting lysine to homoarginine, an arginine analog, the detection of these peptides can be increased by 5 to 15-fold. researchgate.net

Historically, the reaction was considered specific to the ε-amino group of lysine. nih.gov However, research has shown that this compound can also react with the α-amino group of lysine and other amino acids, which has significant implications for its application. nih.govacs.org To address this, research has focused on optimizing reaction conditions and developing novel reagents to improve efficiency and specificity.

One significant advancement is the development of an this compound-freebase reagent. nih.gov This method involves a simple reaction between this compound hemisulfate salt and barium hydroxide (B78521), where the freebase reagent is separated into the aqueous phase while unwanted salts precipitate. nih.gov This approach provides complete guanidination without leaving interfering salts, which is particularly useful for applications like MALDI-TOF MS where additional purification steps are undesirable. researchgate.netnih.gov This freebase method is not only simple and robust but also reduces sample preparation time significantly. researchgate.netnih.gov

Investigating the Impact of α-Amino Group Reactivity on Reactive Lysine Analysis

The analysis of reactive lysine, which is the lysine available for biological protein synthesis, is crucial in food and feed science. nih.gov The Maillard reaction, occurring between the free ε-amino group of lysine and reducing sugars during thermal processing, can render lysine unavailable. nih.govuark.edu this compound is used to quantify reactive lysine by converting it to homoarginine, which can be measured using conventional amino acid analysis. nih.govuark.edu

A key assumption for this analysis has been the specific reaction of this compound with the ε-amino group of lysine. nih.gov However, studies have confirmed that this compound can also react with the α-amino group, leading to double-derivatized lysine. nih.govnih.gov This non-specificity can lead to an underestimation of the reactive lysine content, especially in samples with a high proportion of free lysine, such as crystalline L-lysine or N-terminal lysine. nih.govacs.org For instance, the average free lysine content in the ileal digesta of growing pigs and broilers was found to be 13% of the total lysine, which could cause a significant underestimation of reactive lysine. nih.govacs.orgnih.gov

Research into reaction conditions has shown that factors like pH and the ratio of this compound to lysine influence the extent of this side reaction. nih.govacs.org

| OMIU to Lys Ratio | OMIU pH | Homoarginine Recovery | Unreacted Lys Recovery |

| 10:1 | Varied | Clearly affected by pH | - |

| 1000:1 | 8.6 | - | 53% |

| 1000:1 | 9.0 | 61% | - |

| 1.5:1 | Not specified | 51% | - |

This table illustrates the effect of this compound (OMIU) to Lysine (Lys) ratio and pH on the recovery of homoarginine and unreacted lysine, based on experimental findings. nih.govacs.org

These findings highlight the necessity of analyzing the free lysine content in samples to accurately quantify reactive lysine. nih.govnih.gov

Exploring Novel Reagents and Optimized Reaction Conditions

The exploration of novel reagents derived from this compound and the optimization of reaction conditions are key to expanding its utility. O-Methyl-N-nitroisourea, a derivative synthesized from this compound, serves as a masked isocyanate (NCO) surrogate. acs.orgquickcompany.in This compound facilitates the Cu-catalyzed C–H activation of alkanes, leading to the formation of O-methyl-N-alkylnitroisoureas, which are stable precursors to isocyanates. acs.org This methodology is valuable for synthesizing precursors for pharmaceuticals and agrochemicals. acs.org

The synthesis of O-Methyl-N-nitroisourea itself has been optimized. The process involves reacting this compound or its salt with nitrating agents in the presence of fuming sulfuric acid, which allows for a high-yield reaction. quickcompany.in

Optimizing reaction conditions for guanidination has also been a focus. The reaction is typically carried out at an alkaline pH (>10.5) to selectively target the ε-amino group of lysine. nih.gov However, as noted, pH, temperature, reaction time, and the reagent-to-substrate ratio all play crucial roles in the reaction's specificity and yield. nih.govacs.orgacs.org For example, in the continuous flow nitration of an aniline derivative, heating the reactor to 80 °C allowed for a high yield (>99%) with a short residence time of 30 seconds. acs.org Such optimization is critical for developing scalable and efficient processes. acs.org

Continuous Process Development and Scale-Up for Industrial Applications

The transition from laboratory-scale synthesis to industrial production requires robust process development and scale-up strategies. ubc.caresearchgate.net For this compound and its derivatives, this involves moving from batch processing to more efficient continuous flow manufacturing. acs.org Continuous processing offers better control over reaction parameters like temperature and mixing, which is crucial for highly exothermic reactions like nitration. acs.org

A key aspect of scale-up is maintaining consistent performance as production volume increases. ubc.ca This can be achieved through "scaling out," where a process is replicated at a fixed volume, or traditional "scaling up," where the technology is moved to larger equipment. ubc.cameissner.com The development of a scalable synthesis for this compound sulfate (B86663), for instance, utilizes a "quasi-one pot method" that is simple, uses readily available raw materials, and minimizes solvent use, making it suitable for industrial production. patsnap.comgoogle.com This process also uses calcium hydroxide as a catalyst, reducing waste and environmental impact. patsnap.comgoogle.com

The scale-up of a two-step continuous flow process for a key building block of a pharmaceutical was successfully demonstrated by increasing flow rates and sizing up the microreactor platform to a pilot scale. acs.org This resulted in a 70-fold increase in throughput while maintaining a high product yield and purity. acs.org Such advancements are critical for the commercial viability of chemical processes involving this compound. researchgate.net

Integration with Advanced Analytical Techniques

The utility of this compound in proteomics is intrinsically linked to its compatibility with advanced analytical techniques, particularly mass spectrometry (MS). researchgate.net Guanidination of peptides with this compound significantly improves the quality of Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS spectra. nih.gov

Recent advancements have focused on streamlining the integration of guanidination with MS workflows. A method for the micro-recovery and subsequent guanidination of tryptic peptides directly from a MALDI target has been developed. nih.gov This allows for the re-analysis of samples that initially failed to produce suitable data, which is particularly valuable for precious samples. nih.gov The recovery from the plate is nearly quantitative, and the process improves confidence in protein identification and sequence coverage. nih.gov

Furthermore, the combination of high-resolution analytical techniques like MS with chromatographic methods and chemometrics is becoming increasingly important for quality control and the detailed characterization of complex biological samples. mdpi.comnih.gov The use of this compound in conjunction with these advanced platforms allows for more accurate and sensitive analysis in fields ranging from functional food development to pharmaceutical research. mdpi.combiosynth.com

Expansion of this compound Applications in Diverse Chemical Transformations

Beyond its established role in guanidination, this compound and its derivatives are finding applications in a broader range of chemical transformations. As a synthetic organic intermediate, it is used in the pharmaceutical industry for the production of various compounds. guidechem.com

A notable example is the use of O-Methyl-N-nitroisourea as a source for isocyanates. acs.org This derivative allows for the synthesis of carbamates and ureas through a chloride-mediated demethylation process. acs.org This strategy has been applied to the synthesis of a methylisocyanate precursor, a crucial synthon for pharmaceuticals and agrochemicals, and for the post-functionalization of polyolefins. acs.org The versatility of this compound as a building block is demonstrated by its use in producing compounds like 5-Hydroxy-2-methoxy-5-trifluoromethyl-3,5-dihydro-imidazol-4-one. guidechem.com

Theoretical and Computational Chemistry Studies of this compound Reactions

Theoretical and computational chemistry provides powerful tools to understand and predict the behavior of molecules and their reactions. rice.eduncsu.edumit.edu By applying quantum mechanics and thermodynamics, researchers can model complex chemical systems, elucidate reaction mechanisms, and predict the properties of molecules. ncsu.edu

For this compound, computational studies can offer deep insights into its reactivity. For example, density functional theory (DFT) calculations could be employed to study the guanidination reaction mechanism, explaining the observed selectivity (or lack thereof) for the ε-amino versus the α-amino group of lysine under different conditions. scispace.comweizmann.ac.il Such studies can help in designing more specific guanidinating reagents and optimizing reaction conditions.

Furthermore, computational models can predict the properties of novel derivatives of this compound, guiding synthetic efforts toward compounds with desired functionalities for applications in drug discovery, materials science, or catalysis. ncsu.edumit.edu While specific computational studies on this compound are not yet widespread, the application of these theoretical approaches holds significant promise for advancing our understanding and utilization of this versatile compound. rice.edu

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing O-Methylisourea to ensure high purity and yield?

- Methodological Answer : this compound is typically synthesized via the reaction of urea with methylating agents like methyl iodide under alkaline conditions. Key parameters include temperature (maintained at 0–5°C to minimize side reactions), stoichiometric ratios (urea:methyl iodide ~1:1.2), and reaction time (12–24 hours). Post-synthesis, purification via recrystallization in ethanol-water mixtures (70:30 v/v) is recommended. Characterization should include NMR (¹H and ¹³C) to confirm the absence of unreacted urea and byproducts like methylurea .

Q. How can researchers validate the identity and purity of this compound in experimental workflows?

- Methodological Answer : Use a combination of analytical techniques:

- FT-IR spectroscopy : Confirm the presence of the guanidine group (N–H stretch at ~3400 cm⁻¹ and C=O stretch at ~1680 cm⁻¹).

- Mass spectrometry (MS) : ESI-MS in positive ion mode should show a molecular ion peak at m/z 90.1 ([M+H]⁺).

- Elemental analysis : Theoretical composition (C: 26.67%, H: 6.71%, N: 46.66%) should align with experimental results within ±0.3% .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound for isotopic labeling in quantitative proteomics?

- Methodological Answer : Isotopic labeling with [¹⁵N]- or [¹⁴N]-O-Methylisourea requires strict control of reaction stoichiometry and pH (pH 10.5–11.0) to ensure complete lysine-to-homoarginine conversion. Design reciprocal labeling experiments (e.g., swapping heavy/light labels between control and treatment groups) to eliminate bias in MS data. Use narrow isolation windows (±2–3 m/z) during precursor ion selection to avoid isotopic interference. Validate results with reverse-derivatization controls, as demonstrated in SprE pathway studies .

Q. How can researchers address contradictions in MS/MS fragmentation data when this compound is used for guanidination?

- Methodological Answer : Discrepancies in β-ion series intensity may arise from incomplete guanidination or matrix effects. Troubleshoot by:

- Optimizing reaction time : Extend incubation to 24 hours at 37°C.

- Validating derivatization efficiency : Use SDS-PAGE to monitor lysine modification (shift in protein migration).

- Controlling for chemical noise : Compare spectra from reciprocal isotopic labeling experiments to distinguish true β-ions from background noise .

Q. What are the best practices for integrating this compound-based guanidination into large-scale proteomic studies?

- Methodological Answer :

- Scalability : Use automated liquid handlers for high-throughput reactions.

- Data standardization : Adopt FAIR data principles by documenting reaction conditions (pH, temperature), labeling efficiency, and MS parameters in metadata.

- Cross-validation : Combine Lys-N proteolysis with guanidination to enhance peptide coverage and fragmentation reproducibility. Reference datasets from hepatocyte dedifferentiation studies for benchmarking .

Data Management and Reproducibility

Q. How should researchers document experiments involving this compound to ensure reproducibility?

- Methodological Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Detailed protocols : Include molar ratios, solvent systems, and purification steps in the "Experimental" section.

- Supporting information : Provide raw MS/MS spectra, isotopic purity certificates, and chromatograms in supplementary files.

- Metadata standards : Use controlled vocabularies (e.g., MeSH terms for proteomics) and persistent identifiers (DOIs) for datasets .

Advanced Analytical Challenges

Q. What strategies improve the detection of low-abundance peptides in MALDI-MS after this compound derivatization?

- Methodological Answer : Enhance sensitivity by:

- Matrix selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) for improved ionization of homoarginine-containing peptides.

- Sample cleanup : Remove salts via C18 ZipTip desalting before spotting.

- Signal averaging : Acquire 500–1000 laser shots per spectrum to reduce noise. Comparative studies show a 3–5x increase in signal-to-noise ratio post-guanidination .

Cross-Disciplinary Applications

Q. How can this compound be adapted for use in non-proteomic research, such as enzyme kinetics or metabolic pathway analysis?

- Methodological Answer :

- Enzyme inhibition assays : Utilize its guanidine group to competitively inhibit arginase or nitric oxide synthase. Monitor activity via UV-Vis spectroscopy (e.g., urea formation at 430 nm).

- Isotopic tracing : Incorporate [¹³C]-O-Methylisourea to track nitrogen metabolism in bacterial cultures. Validate via LC-MS/MS with multiple reaction monitoring (MRM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.